molecular formula C16H19N3O4S B11704011 4-{[3-(morpholin-4-yl)propyl]amino}-3-nitro-2H-thiochromen-2-one

4-{[3-(morpholin-4-yl)propyl]amino}-3-nitro-2H-thiochromen-2-one

Katalognummer: B11704011
Molekulargewicht: 349.4 g/mol
InChI-Schlüssel: NSIQIJLQSLVHDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[3-(morpholin-4-yl)propyl]amino}-3-nitro-2H-thiochromen-2-one is a complex organic compound that belongs to the class of thiochromen derivatives This compound is characterized by the presence of a morpholine ring, a nitro group, and a thiochromenone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(morpholin-4-yl)propyl]amino}-3-nitro-2H-thiochromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiochromenone Core: The thiochromenone core can be synthesized through a cyclization reaction involving a suitable thiol and a carbonyl compound under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the thiochromenone core using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction involving a suitable halide precursor and morpholine.

    Final Coupling Step: The final step involves coupling the morpholine-substituted intermediate with the nitro-thiochromenone core under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

4-{[3-(morpholin-4-yl)propyl]amino}-3-nitro-2H-thiochromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using suitable nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, mild acidic conditions.

    Substitution: Nucleophiles like amines or thiols, basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

4-{[3-(morpholin-4-yl)propyl]amino}-3-nitro-2H-thiochromen-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials with unique properties, such as advanced polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-{[3-(morpholin-4-yl)propyl]amino}-3-nitro-2H-thiochromen-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The morpholine ring and thiochromenone core can also interact with specific enzymes and receptors, modulating their activity and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-{[3-(morpholin-4-yl)propyl]amino}-3-nitro-2H-thiochromen-2-one is unique due to its combination of a morpholine ring, nitro group, and thiochromenone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C16H19N3O4S

Molekulargewicht

349.4 g/mol

IUPAC-Name

4-(3-morpholin-4-ylpropylamino)-3-nitrothiochromen-2-one

InChI

InChI=1S/C16H19N3O4S/c20-16-15(19(21)22)14(12-4-1-2-5-13(12)24-16)17-6-3-7-18-8-10-23-11-9-18/h1-2,4-5,17H,3,6-11H2

InChI-Schlüssel

NSIQIJLQSLVHDB-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1CCCNC2=C(C(=O)SC3=CC=CC=C32)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.